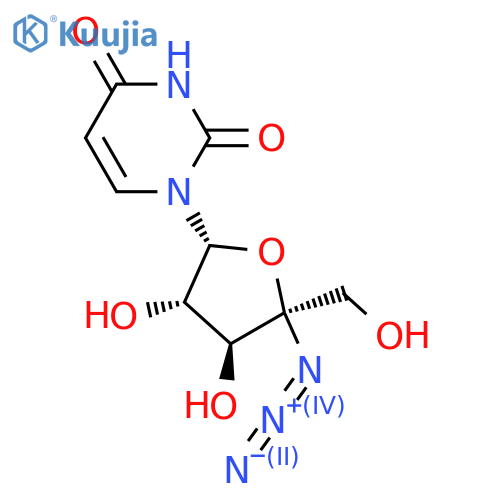

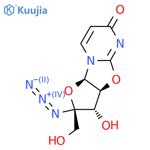

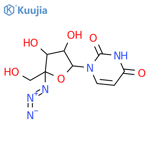

The Design, Synthesis, and Antiviral Activity of 4'-Azidocytidine Analogues against Hepatitis C Virus Replication: The Discovery of 4'-Azidoarabinocytidine

,

Journal of Medicinal Chemistry,

2009,

52(1),

219-223